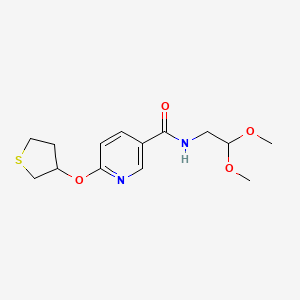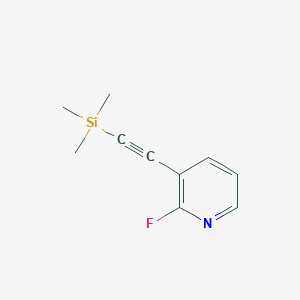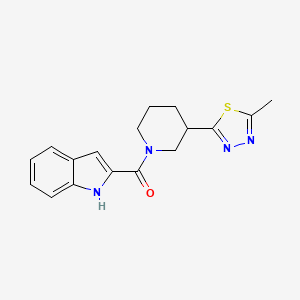![molecular formula C13H12N2O4S2 B2456669 2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide CAS No. 672925-61-0](/img/structure/B2456669.png)
2-(phenylsulfonyl)-N'-[(2-thienylcarbonyl)oxy]ethanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide is a complex organic compound that features both phenylsulfonyl and thienylcarbonyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide typically involves multi-step organic reactions. One common method includes the reaction of a phenylsulfonyl chloride with a thienylcarbonyl compound under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and conducted in an organic solvent like dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide can undergo various chemical reactions, including:
Substitution Reactions: The phenylsulfonyl group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: The thienylcarbonyl group can be involved in redox reactions, altering the oxidation state of the sulfur atom in the thiophene ring.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like thiols and amines.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used, depending on the desired transformation.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols can yield thiol-substituted derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide has several applications in scientific research:
Polymer Chemistry: It is used in the synthesis and modification of polymers, particularly through thiol-phenylsulfone substitution reactions.
Materials Science: The compound’s unique functional groups make it valuable for developing new materials with specific properties, such as enhanced thermal stability and mechanical strength.
Biological Studies: Its derivatives are studied for their potential biological activities, including anti-biofilm properties against bacterial strains.
Mechanism of Action
The mechanism of action of 2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide involves its interaction with various molecular targets. The phenylsulfonyl group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The thienylcarbonyl group can participate in redox reactions, influencing cellular redox states and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Phenylsulfonyl Chloride: A simpler compound with similar reactivity in substitution reactions.
Thienylcarbonyl Compounds: These compounds share the thienylcarbonyl functional group and exhibit similar redox behavior.
Uniqueness
2-(phenylsulfonyl)-N’-[(2-thienylcarbonyl)oxy]ethanimidamide is unique due to the combination of phenylsulfonyl and thienylcarbonyl groups in a single molecule. This dual functionality allows it to participate in a wider range of chemical reactions and applications compared to simpler analogs .
Properties
IUPAC Name |
[(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]amino] thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S2/c14-12(15-19-13(16)11-7-4-8-20-11)9-21(17,18)10-5-2-1-3-6-10/h1-8H,9H2,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUUGHJMSAXFOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CC(=NOC(=O)C2=CC=CS2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)C/C(=N/OC(=O)C2=CC=CS2)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]benzenesulfonamide](/img/structure/B2456587.png)

![1-(3-chlorophenyl)-7,8-dimethoxy-3-(p-tolyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2456591.png)
![5-(3,4-dimethoxyphenyl)-1-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione](/img/structure/B2456592.png)


![Propan-2-yl 4-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-7-methyl-1,8-naphthyridine-3-carboxylate](/img/structure/B2456597.png)

![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-6-(propan-2-yl)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2456600.png)
![[7-(Ethylsulfanyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl]methanol](/img/structure/B2456601.png)
![N-(1-cyanocyclopentyl)-2-{[2-(cyclopentyloxy)phenyl]amino}acetamide](/img/structure/B2456602.png)
![N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-4-(propan-2-yloxy)benzamide](/img/structure/B2456604.png)
![N-(3-methoxyphenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2456606.png)

